Technical Guide: Synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one
Technical Guide: Synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one
[1]
Executive Summary & Strategic Importance
Target Molecule: 4-(4-(chloromethyl)phenyl)morpholin-3-one CAS: 1260764-34-8 Molecular Formula: C₁₁H₁₂ClNO₂ Molecular Weight: 225.67 g/mol
This guide details the synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a highly reactive electrophilic scaffold. While the 4-aminophenyl analog is widely recognized as the primary intermediate for the anticoagulant Rivaroxaban (Xarelto) , the chloromethyl variant serves as a critical "linker-ready" derivative. It allows for the direct alkylation of nucleophiles (amines, thiols, or phenols) to generate novel Factor Xa inhibitors or bioconjugates without requiring peptide coupling reagents.
The synthesis strategy prioritized here avoids the hazardous direct chloromethylation of 4-phenylmorpholin-3-one (Blanc reaction), which risks forming the carcinogen bis(chloromethyl)ether. Instead, we utilize a robust Functional Group Interconversion (FGI) approach: constructing the morpholinone ring on a benzoate scaffold, followed by reduction and deoxychlorination.
Retrosynthetic Analysis
The synthetic logic relies on the stability of the morpholin-3-one ring towards reducing agents and acid chlorides.
-
Disconnection: The C-Cl bond is disconnected to reveal the Benzyl Alcohol precursor.
-
Precursor: 4-(4-(hydroxymethyl)phenyl)morpholin-3-one.
-
Core Construction: The morpholinone ring is assembled via a tandem alkylation-cyclization of Methyl 4-aminobenzoate using 2-(2-chloroethoxy)acetyl chloride.
Figure 1: Retrosynthetic pathway prioritizing safety and yield.
Detailed Synthetic Protocol
Stage 1: Morpholinone Ring Construction
Objective: Synthesis of Methyl 4-(3-oxomorpholino)benzoate. Rationale: Using the benzoate ester instead of the nitro group allows for a direct path to the alcohol without handling potentially explosive diazonium intermediates.
Reagents:
-
Methyl 4-aminobenzoate (1.0 eq)
-
2-(2-chloroethoxy)acetyl chloride (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: Toluene (anhydrous) or Acetonitrile.
Protocol:
-
Acylation: Dissolve Methyl 4-aminobenzoate in anhydrous Toluene under
. Cool to 0°C.[1] -
Add 2-(2-chloroethoxy)acetyl chloride dropwise. The exotherm must be controlled to <10°C to prevent bis-acylation.
-
Stir for 2 hours at RT to form the intermediate linear amide: Methyl 4-(2-(2-chloroethoxy)acetamido)benzoate.
-
Cyclization: Add milled
and heat the suspension to reflux (110°C) with a Dean-Stark trap if water generation is suspected (though this is an intramolecular alkylation). -
Monitor by HPLC/TLC until the linear amide is consumed (approx. 6-12 hours).
-
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol/Heptane.
Key Insight: The use of a biphasic system (Toluene/Solid Base) drives the reaction to completion by precipitating KCl.
Stage 2: Selective Reduction
Objective: Conversion of Ester to Benzyl Alcohol.
Reagent Choice: Lithium Borohydride (
Protocol:
-
Suspend Methyl 4-(3-oxomorpholino)benzoate in THF (anhydrous).
-
Add
(2.0 eq) solution in THF dropwise at 0°C. -
Allow to warm to RT and stir for 4 hours.
-
Quench: Carefully add Acetone (to consume excess hydride) followed by saturated
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Isolation: Evaporate solvent to yield 4-(4-(hydroxymethyl)phenyl)morpholin-3-one as a white solid.
Stage 3: Deoxychlorination (The Core Synthesis)
Objective: Installation of the chloromethyl group.
Mechanism:
Reagents:
-
Precursor: 4-(4-(hydroxymethyl)phenyl)morpholin-3-one (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Catalyst: DMF (2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Charge the alcohol precursor in DCM under an inert atmosphere (
). -
Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Addition: Add
dropwise at 0°C. Gas evolution ( , ) will be observed. -
Reaction: Warm to RT and reflux (40°C) for 2 hours to ensure complete conversion.
-
Workup (Critical): Evaporate the solvent and excess
under reduced pressure.-
Note: Do not perform an aqueous workup immediately if the product is hydrolytically sensitive. However, benzyl chlorides are moderately stable.
-
Standard Workup: Dilute residue with DCM, wash rapidly with cold saturated
(to neutralize acid), dry over , and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO2, EtOAc/Hexane).
Process Visualization
The following workflow illustrates the critical decision points and process parameters.
Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.
Analytical Characterization Data
Expected spectral data for validation.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | Chemical Shift | -CH₂Cl (Benzylic methylene) | |
| 1H NMR | Chemical Shift | Morpholinone C2-H (Next to C=O) | |
| 1H NMR | Chemical Shift | Morpholinone C5-H (Ether) | |
| 1H NMR | Chemical Shift | Morpholinone C6-H (Amine) | |
| 1H NMR | Coupling | Para-substituted Phenyl Ring | |
| MS (ESI) | m/z | 226.0 / 228.0 [M+H]+ | Characteristic 3:1 Chlorine isotope pattern |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Benzyl Chlorides: Potent alkylating agents. They are lachrymators and potential mutagens. Handle only in a fume hood.
-
Thionyl Chloride: Releases HCl and SO2. Corrosive and reacts violently with water.
Self-Validating Safety Protocol:
-
Quench Test: Before disposing of the chlorination waste, add a small aliquot to water in a beaker. If fizzing stops, the reagent is neutralized.
-
Decontamination: All glassware contacting the benzyl chloride should be rinsed with a dilute solution of nucleophile (e.g., methanolic ammonia) to deactivate traces before washing.
References
-
Mederski, W. W., et al. (2004).[2] "Synthesis and structural analysis of 4-phenylmorpholin-3-ones." Bioorganic & Medicinal Chemistry Letters, 14(23), 5817-5822. Link
-
Roehrig, S., et al. (2005).[3] "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908. Link
-
Bayer HealthCare AG. (2005).[2] "Method for producing 4-(4-aminophenyl)-3-morpholinones." World Intellectual Property Organization, WO2005026135A1. Link
-
Sigma-Aldrich. (2024).[4] "Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one." MilliporeSigma Catalog. Link
Sources
- 1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. CAS 1260764-34-8 | Sigma-Aldrich [sigmaaldrich.cn]
